4-Chloro-3-(trifluoromethyl)pyridine hydrochloride

Overview

Description

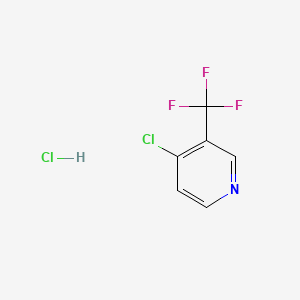

4-Chloro-3-(trifluoromethyl)pyridine hydrochloride is a heterocyclic organic compound with the molecular formula C6H3ClF3N·HCl. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the fourth position and a trifluoromethyl group at the third position on the pyridine ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Mechanism of Action

Target of Action

Molecules with a -cf3 group have been shown to exhibit improved drug potency toward the reverse transcriptase enzyme .

Mode of Action

It’s known that molecules with a -cf3 group can enhance drug potency by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Result of Action

It’s known that molecules with a -cf3 group can enhance drug potency .

Biochemical Analysis

Biochemical Properties

4-Chloro-3-(trifluoromethyl)pyridine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to alterations in drug metabolism. Additionally, this compound can bind to specific protein receptors, influencing signal transduction pathways .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular function, including changes in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound can affect its efficacy and toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride typically involves the trifluoromethylation of 4-chloropyridine. One common method includes the reaction of 4-chloropyridine with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(trifluoromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Electrophilic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron(III) chloride (FeCl3) are typical.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-3-(trifluoromethyl)pyridine, while oxidation can produce 4-chloro-3-(trifluoromethyl)pyridine N-oxide .

Scientific Research Applications

4-Chloro-3-(trifluoromethyl)pyridine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Medicine: It serves as an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-2-(trifluoromethyl)pyridine

- 4-Chloro-5-(trifluoromethyl)pyridine

- 4-Bromo-3-(trifluoromethyl)pyridine

Uniqueness

4-Chloro-3-(trifluoromethyl)pyridine hydrochloride is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the pyridine ring. This arrangement imparts distinct chemical and physical properties, such as increased reactivity and stability, making it particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Biological Activity

4-Chloro-3-(trifluoromethyl)pyridine hydrochloride is a fluorinated heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, molecular mechanisms, and applications in scientific research, supported by data tables and relevant case studies.

The compound exhibits significant interactions with various biomolecules, particularly enzymes and proteins. Its biological activity is largely attributed to its ability to inhibit specific enzymes, influencing metabolic pathways and cellular functions.

Key Interactions

- Cytochrome P450 Enzymes : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to altered pharmacokinetics of co-administered drugs.

- Kinase Inhibition : It has been reported to inhibit certain kinases involved in cell signaling pathways, thereby affecting cellular responses and gene expression.

Cellular Effects

This compound influences several cellular processes:

- Gene Expression : The compound modulates the expression of genes associated with oxidative stress and apoptosis.

- Metabolic Alterations : By inhibiting key metabolic enzymes, it can significantly alter energy production and utilization within cells.

The molecular mechanisms through which this compound exerts its effects include:

- Enzyme Binding : It binds to specific biomolecules, leading to inhibition or activation of their functions. This is particularly evident in its interaction with kinases and transcription factors.

- Stability and Degradation : Studies indicate that while the compound is stable under standard laboratory conditions, prolonged exposure can lead to degradation, affecting its biological efficacy over time.

Research Applications

This compound has a wide range of applications across various fields:

| Field | Application |

|---|---|

| Chemistry | Used as a building block for synthesizing complex organic molecules. |

| Biology | Investigated as an enzyme inhibitor and receptor ligand in biological studies. |

| Medicine | Serves as an intermediate in synthesizing antiviral and anticancer agents. |

| Industry | Employed in producing specialty chemicals with unique properties. |

Antichlamydial Activity

A study highlighted the relevance of trifluoromethyl-substituted compounds in developing selective antichlamydial agents. The presence of the trifluoromethyl group was crucial for enhancing biological activity against Chlamydia trachomatis, demonstrating the importance of structural modifications in drug design .

Antibacterial Properties

Research has shown that derivatives of pyridine compounds exhibit antibacterial activity without rapid cytotoxic responses in human cells. For instance, advanced analogues demonstrated submicromolar inhibition against bacterial Sfp-PPTase, a target critical for bacterial viability, indicating potential therapeutic applications against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Properties

IUPAC Name |

4-chloro-3-(trifluoromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3N.ClH/c7-5-1-2-11-3-4(5)6(8,9)10;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKXJUZITVCDND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382316 | |

| Record name | 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732306-24-0 | |

| Record name | 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.